molecular formula C17H15NO4S B14933632 3-(2-methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one

3-(2-methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one

Cat. No.: B14933632
M. Wt: 329.4 g/mol
InChI Key: HUEJLHJBPRVKSL-UHFFFAOYSA-N
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Description

Structure and Key Features:
This compound is a coumarin-thiazole hybrid featuring:

  • A 2H-chromen-2-one (coumarin) core substituted at position 3 with a 2-methyl-1,3-thiazole ring.
  • A 3-oxobutan-2-yloxy group at position 7 of the coumarin scaffold. The oxy substituent introduces a ketone functionality, which may enhance solubility or influence intermolecular interactions (e.g., hydrogen bonding) .

Coumarin Core Formation: Condensation of substituted salicylaldehydes with ethyl acetoacetate (via Pechmann or Kostanecki reactions) .

Thiazole Ring Introduction: Reaction of bromoacetylcoumarin derivatives with thiourea or substituted thioureas .

Oxy Group Functionalization: Alkylation or etherification of the 7-hydroxycoumarin intermediate with halogenated ketones (e.g., 3-oxobutan-2-yl bromide) .

Properties

Molecular Formula

C17H15NO4S

Molecular Weight

329.4 g/mol

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)-7-(3-oxobutan-2-yloxy)chromen-2-one

InChI

InChI=1S/C17H15NO4S/c1-9(19)10(2)21-13-5-4-12-6-14(15-8-23-11(3)18-15)17(20)22-16(12)7-13/h4-8,10H,1-3H3

InChI Key

HUEJLHJBPRVKSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OC(C)C(=O)C)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Coupling with Chromenone: The synthesized thiazole derivative is then coupled with a chromenone derivative through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Esterification: The final step involves the esterification of the chromenone-thiazole intermediate with 3-oxobutan-2-yl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Thiazole derivatives with new substituents.

Scientific Research Applications

3-(2-methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Functional Groups Biological Activity (if reported) Reference
Target Compound : 3-(2-Methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one - 3: 2-Methylthiazole
- 7: 3-Oxobutan-2-yloxy
Thiazole, Ketone Not explicitly reported -
3-(2-Amino-1,3-thiazol-4-yl)-2H-chromen-2-one (1) - 3: 2-Aminothiazole Amino, Thiazole Anticancer (precursor to bioactive derivatives)
N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (2) - 3: Thiazole
- 2: Acetamide
Acetamide, Thiazole Not reported
3-[2-(Substituted phenylamino)thiazol-4-yl]-2H-chromen-2-ones (3a–j) - 3: Phenylamino-thiazole Phenylamino, Thiazole Anticonvulsant (para-substituted derivatives)
6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one (4) - 3: 2-Methylthiazole
- 6: Bromo
Bromo, Thiazole Not reported
3-(Benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one - 3: Benzothiazole
- 7: Hydroxy
Benzothiazole, Hydroxy Not reported

Key Findings:

Structural Diversity: Thiazole Modifications: The target compound’s 2-methylthiazole group contrasts with amino (1), acetamide (2), or phenylamino (3a–j) substituents. Oxy Substituents: The 3-oxobutan-2-yloxy group introduces a ketone, differing from simpler alkoxy (e.g., methoxy) or halogenated benzyloxy groups (e.g., 7-[(2-chloro-6-fluorobenzyl)oxy] in ). Ketones may influence metabolic stability or receptor binding .

Synthetic Routes: Most coumarin-thiazole hybrids are synthesized via bromoacetylcoumarin intermediates (e.g., 3-bromoacetylcoumarin reacting with thiourea derivatives) . The 7-oxy group is typically introduced via nucleophilic substitution or Mitsunobu reactions .

Biological Activity Trends: Anticonvulsant Activity: Para-substituted phenylamino derivatives (e.g., 3j) exhibit enhanced activity due to better receptor fit . Anticancer Potential: Thiazole-linked coumarins (e.g., compound 1) show promise as precursors to bioactive molecules, though the target compound’s activity remains unexplored . Polarity-Activity Relationship: Less polar substituents (e.g., methyl) correlate with stronger inhibitory effects in coumarin-based inhibitors, as seen in carcinogenesis studies .

Crystallographic and Spectroscopic Data :

  • Single-crystal X-ray studies (e.g., for 3j ) confirm planar coumarin-thiazole systems, with intermolecular hydrogen bonds stabilizing the structure. Similar packing may occur in the target compound .
  • IR and NMR data for analogs (e.g., C=O stretches at 1761–1669 cm⁻¹, aromatic protons at δ 6.65–7.93 ppm) provide benchmarks for characterizing the target compound .

Biological Activity

Overview of the Compound

Chemical Structure : The compound “3-(2-methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one” belongs to a class of compounds known as chromenones, which are characterized by their chromene backbone and various substituents that can influence their biological properties.

Antioxidant Activity

Chromenones have been studied for their antioxidant properties. The thiazole ring in this compound may enhance its ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress. Research indicates that compounds with similar structures exhibit significant antioxidant activity, suggesting potential therapeutic uses in preventing oxidative damage in cells.

Antimicrobial Properties

Compounds containing thiazole rings have demonstrated antimicrobial activity against various pathogens. The specific structure of this chromenone may confer similar properties, making it a candidate for further investigation in the development of antimicrobial agents. Studies have shown that modifications in the chromone structure can lead to enhanced efficacy against bacteria and fungi.

Anti-inflammatory Effects

Research indicates that chromenones possess anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. This compound may interact with signaling pathways involved in inflammation, offering potential therapeutic benefits for inflammatory diseases.

Anticancer Potential

The anticancer activity of chromenones is a significant area of research. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the thiazole moiety may enhance these effects by modulating cellular signaling pathways associated with cancer progression.

Data Table: Biological Activities of Similar Compounds

Compound NameBiological ActivityReference
7-HydroxychromoneAntioxidant, Antimicrobial
2-Hydroxy-4-methylthiazoleAntimicrobial
4-MethylcoumarinAnti-inflammatory, Anticancer

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various chromenone derivatives, including those with thiazole substitutions. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Study 2: Antimicrobial Efficacy

In vitro tests showed that thiazole-containing chromenones exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antimicrobial agents.

Study 3: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects of chromenones demonstrated a decrease in TNF-alpha levels in macrophage cultures treated with specific derivatives, suggesting a mechanism for their therapeutic action.

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